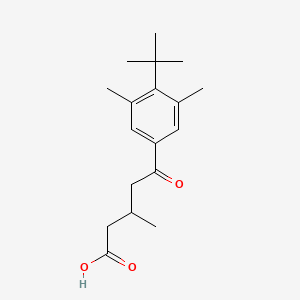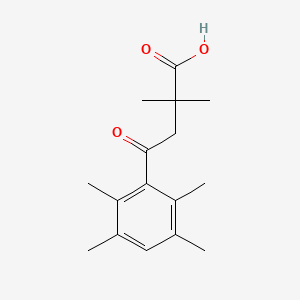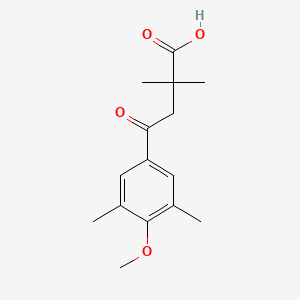
2-氯-3-(2-氰基-3-氟苯基)-1-丙烯
描述
2-Chloro-3-(2-cyano-3-fluorophenyl)-1-propene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
有机合成与化学性质
一项研究重点介绍了 2-氟-4-溴联苯的实用合成,这是制造非甾体抗炎和镇痛材料的关键中间体。这项研究指出了卤代化合物在合成医学相关分子中的重要性,表明像“2-氯-3-(2-氰基-3-氟苯基)-1-丙烯”这样的化合物在药物合成中具有潜在的应用领域(Qiu 等,2009)。
材料科学
在材料科学领域,过渡金属化合物,特别是氧化物、氮化物、碳化物和硫化物,因其独特的电子和结构性质而被广泛研究。这些化合物在催化、电子器件和环境修复中得到应用。该研究强调了复杂卤代化合物在设计具有增强功能的新材料中的潜力(Chen,1998)。
生物医学应用
虽然与“2-氯-3-(2-氰基-3-氟苯基)-1-丙烯”没有直接关系,但对免疫抑制剂 FTY720 的研究表明,化学合成化合物在癌症治疗中具有潜力。这表明一个更广泛的研究领域,其中可以评估结构复杂的化合物对它们的治疗潜力,包括在癌症治疗中(Zhang 等,2013)。
超分子化学
苯-1,3,5-三甲酰胺衍生物已被证明具有多功能的排序和自组装性质,使其在纳米技术、聚合物加工和生物医学应用中很有用。这突出了结构复杂的化合物在超分子化学中对于开发先进材料和纳米级器件的重要性(Cantekin、de Greef 和 Palmans,2012)。
属性
IUPAC Name |
2-(2-chloroprop-2-enyl)-6-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-7(11)5-8-3-2-4-10(12)9(8)6-13/h2-4H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVJWDBGYNBGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C(=CC=C1)F)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2-cyano-3-fluorophenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















